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Introduction
Oliceridine (TRV130) is a novel intravenous opioid agonist approved by the US Food and

Drug Administration (FDA) in 2020 for the management of moderate to severe acute pain in

controlled clinical settings.[1][2][3] It represents a distinct class of analgesics known as G

protein-biased µ-opioid receptor (MOR) agonists.[4][5][6][7] The development of oliceridine
was driven by the need to separate the desired analgesic effects of opioids from the significant

burden of opioid-related adverse events (ORAEs), such as respiratory depression and

gastrointestinal complications.[1][8][9] This is achieved through a mechanism of "functional

selectivity," which preferentially activates the G protein signaling pathway responsible for

analgesia while minimizing the recruitment of the β-arrestin pathway, which is linked to many

adverse effects.[1][4][5]

This technical guide provides a detailed overview of the initial clinical experiences with

oliceridine, focusing on its human pharmacokinetics, supported by data from foundational

clinical trials.

Mechanism of Action: Biased Agonism
Conventional opioids like morphine exert their effects by binding to the µ-opioid receptor, which

subsequently triggers two primary intracellular signaling cascades:
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G-protein Pathway: Activation of this pathway is predominantly responsible for the desired

analgesic effects.[4][10]

β-arrestin Pathway: Recruitment and activation of β-arrestin are associated with a host of

undesirable side effects, including respiratory depression, constipation, and the development

of tolerance.[4][5][10]

Oliceridine is designed to be a "biased ligand" that, upon binding to the MOR, preferentially

activates the G-protein signaling cascade while only weakly engaging the β-arrestin pathway.

[5][11] This biased agonism aims to provide potent pain relief with an improved safety and

tolerability profile compared to conventional, unbiased opioids.[1][6][12]
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Figure 1: Oliceridine's Biased Signaling Mechanism.

Pharmacokinetic Profile
Initial clinical studies have characterized the pharmacokinetic (PK) profile of oliceridine,

demonstrating predictable behavior.

Metabolism: Oliceridine is primarily metabolized in the liver by cytochrome P450 enzymes,

specifically CYP3A4 and CYP2D6.[11] It has no known active metabolites, which simplifies
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the relationship between plasma concentration and analgesic effect.[11]

Elimination: The half-life is estimated to be between 1.85 and 2.08 hours.[6][13]

Special Populations:

Renal Impairment: No clinically meaningful differences in PK parameters have been

observed between subjects with end-stage renal disease (ESRD) and healthy subjects,

suggesting no dose adjustment is needed for renal impairment.[10][14]

Hepatic Impairment: While clearance and AUC were not affected, the half-life of

oliceridine was observed to increase in patients with moderate to severe hepatic

impairment.[14] An initial dose reduction may be considered for patients with severe

hepatic impairment.[14]

CYP2D6 Poor Metabolizers: Individuals who are poor metabolizers via the CYP2D6

enzyme show reduced clearance of oliceridine.[11]

Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters from a Phase I, single-

ascending-dose study in Chinese patients with chronic non-cancer pain.[6][7][13]
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Parameter
0.75 mg Dose
(n=12)

1.5 mg Dose (n=10) 3.0 mg Dose (n=10)

Cmax (ng/mL) 51.29 ± 11.23 64.95 ± 14.59 81.91 ± 16.03

Tmax (h) 0.034 (2 min) 0.034 (2 min) 0.083 (5 min)

AUC₀-t (h*ng/mL) 32.22 ± 4.54 69.34 ± 11.41 144.38 ± 27.99

t½ (h) 1.85 ± 0.23 1.94 ± 0.23 2.08 ± 0.29

CLz (L/h) 23.95 ± 3.42 22.18 ± 3.73 21.29 ± 4.14

Vz (L) 64.91 ± 10.74 62.53 ± 10.02 64.64 ± 11.53

Data presented as

mean ± standard

deviation, except for

Tmax which is the

median time. Data

sourced from a study

in Chinese patients

with chronic non-

cancer pain.[6][7][13]

Experimental Protocols and Clinical Experience
Oliceridine's clinical development program has included Phase I studies in healthy volunteers

and special populations, as well as pivotal Phase III efficacy and safety trials in patients with

acute postoperative pain.[3][12]
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Figure 2: Generalized Workflow for Pivotal Oliceridine Clinical Trials.

Phase I Studies
The initial human trials were single-ascending-dose, open-label studies designed to assess the

safety, tolerability, and pharmacokinetic profile of oliceridine.[6][13]

Methodology: These studies typically involved administering a single intravenous dose of

oliceridine over a short infusion period (e.g., 2 minutes) to cohorts of participants at
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escalating dose levels (e.g., 0.75 mg, 1.5 mg, 3.0 mg).[6][13] Blood samples were collected

at predefined intervals to determine plasma concentrations and calculate PK parameters

using non-compartmental analysis.[6][10] Safety was monitored through the recording of

adverse events (AEs), vital signs, and laboratory tests.[6][10]

Findings: These trials established that oliceridine exhibits predictable pharmacokinetic

characteristics.[12] The most common AEs were consistent with the opioid class, such as

nausea, vomiting, and dizziness, and no serious adverse events were noted in these initial

studies.[6][7]

Phase III Efficacy and Safety Trials (APOLLO & ATHENA)
The core of the clinical experience comes from the Phase III program, including the APOLLO-1

and APOLLO-2 randomized controlled trials and the ATHENA open-label safety study.[9][15]

[16][17]

Methodology: The APOLLO trials were double-blind, randomized, placebo- and active-

controlled (morphine) studies in patients experiencing moderate-to-severe acute pain

following surgical procedures (bunionectomy in APOLLO-1, abdominoplasty in APOLLO-2).

[8][9][15] Patients were randomized to receive either oliceridine, morphine, or a placebo,

administered via a patient-controlled analgesia (PCA) device.[15][18] The protocols specified

an initial loading dose followed by demand doses with a 6-minute lockout interval.[9][18] The

primary endpoint was typically the proportion of treatment responders compared to placebo.

[15][18]

The ATHENA Study: This was a large, open-label study designed to assess the safety and

tolerability of oliceridine in a broad "real-world" population of 768 patients with acute pain

from surgical or medical conditions.[16][19][20] Dosing was flexible, allowing for clinician-

administered boluses or PCA.[19][21]

Data Presentation: Key Phase III Trial Protocols
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Trial
Patient
Population

Design Interventions
Primary
Endpoint

APOLLO-1[8][15]

[22]

Moderate-to-

severe pain post-

bunionectomy

(n=389)

Randomized,

double-blind,

placebo- and

active-controlled

Loading Dose:

Oliceridine (1.5

mg), Morphine (4

mg), or Placebo.

PCA Demand

Dose: Oliceridine

(0.1, 0.35, or 0.5

mg), Morphine (1

mg), or Placebo.

Proportion of

treatment

responders vs.

Placebo over 48

hours.

APOLLO-2[9][18]

Moderate-to-

severe pain post-

abdominoplasty

(n=401)

Randomized,

double-blind,

placebo- and

active-controlled

Loading Dose:

Oliceridine (1.5

mg), Morphine (4

mg), or Placebo.

PCA Demand

Dose: Oliceridine

(0.1, 0.35, or 0.5

mg), Morphine (1

mg), or Placebo.

Proportion of

treatment

responders vs.

Placebo over 24

hours.

ATHENA[16][19]

[20]

Moderate-to-

severe acute

pain (surgical &

non-surgical)

(n=768)

Open-label,

multi-center

safety study

Bolus Dosing: 1-

2 mg loading, 1-3

mg PRN. PCA:

1.5 mg loading,

0.5 mg demand

dose.

Safety and

tolerability (AEs,

discontinuations,

vital signs).

Clinical Findings: Across the Phase III program, oliceridine demonstrated effective

analgesia, with the 0.35 mg and 0.5 mg demand dose regimens being equianalgesic to 1 mg

of morphine.[9][18] Importantly, oliceridine showed a favorable safety and tolerability profile,

particularly regarding a lower incidence of respiratory safety events and gastrointestinal AEs

like nausea and vomiting compared to morphine.[9][12][15]

Conclusion
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The initial clinical experiences with oliceridine establish it as a novel analgesic with a well-

characterized and predictable pharmacokinetic profile. Its mechanism as a G protein-biased

agonist translates into a clinical profile that offers analgesia comparable to conventional opioids

like morphine but with an improved safety margin, particularly concerning respiratory and

gastrointestinal adverse events.[9][12] The data from Phase I to Phase III trials provide a robust

foundation for its use in the management of moderate-to-severe acute pain in controlled clinical

settings, offering a valuable alternative for patients where the risks associated with

conventional opioids are a significant concern.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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